3beta-Acetoxy-5alpha-pregnan-20-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Acetoxy-5alpha-pregnan-20-one typically involves the acetylation of 5alpha-pregnan-3beta-ol-20-one. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3beta-Acetoxy-5alpha-pregnan-20-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Major products include 5alpha-pregnan-3beta,20-dione.
Reduction: Major products include 5alpha-pregnan-3beta-ol-20-one.
Substitution: Products vary depending on the nucleophile used but can include various esters or ethers.
Scientific Research Applications
3beta-Acetoxy-5alpha-pregnan-20-one has several scientific research applications:
Pharmacology: It is studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Endocrinology: It is used to study steroid hormone pathways and their effects on the body.
Industrial Applications: It may be used as an intermediate in the synthesis of other steroid-based compounds.
Mechanism of Action
The mechanism of action of 3beta-Acetoxy-5alpha-pregnan-20-one involves its interaction with steroid hormone receptors and neurotransmitter systems. It can modulate the activity of GABA receptors, leading to changes in neuronal excitability . This modulation can result in various physiological effects, including sedation, anxiolysis, and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
3alpha-Hydroxy-5alpha-pregnan-20-one:
5alpha-Pregnan-3beta-ol-20-one: This compound is structurally similar but lacks the acetoxy group, leading to different chemical reactivity and biological activity.
Uniqueness
3beta-Acetoxy-5alpha-pregnan-20-one is unique due to its acetoxy functional group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological targets and can be modified to create derivatives with tailored properties.
Biological Activity
3beta-Acetoxy-5alpha-pregnan-20-one, also known as allopregnanolone acetate, is a neuroactive steroid derived from progesterone. This compound has garnered attention due to its significant biological activities, particularly its modulation of the central nervous system (CNS) and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features an acetoxy group at the 3β position of the pregnane backbone, which contributes to its unique reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 318.49 g/mol. The presence of the acetoxy group differentiates it from similar compounds, enhancing its interaction with biological targets.
This compound primarily acts as a positive allosteric modulator of GABA_A receptors. This modulation enhances GABAergic neurotransmission, leading to various biological effects:
- Neuroprotection : The compound has been shown to protect against excitotoxicity and seizures by enhancing chloride ion influx through GABA_A channels, thereby stabilizing neuronal excitability .
- Neuronal Morphology : Studies indicate that it can induce rapid morphological changes in neurons, such as the regression of neuritic extensions in cultured hippocampal neurons . This effect is crucial for understanding its role in neurodevelopment and neuroplasticity.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anxiolytic Effects : Similar to benzodiazepines, this compound exhibits anxiolytic properties, making it a candidate for treating anxiety disorders .
- Anticonvulsant Properties : It has been demonstrated to possess anticonvulsant activity, providing protection against seizure activity induced by GABA_A receptor antagonists .
- Neuroactive Steroid Functions : As a neuroactive steroid, it influences mood and stress responses, potentially offering therapeutic benefits in conditions like postpartum depression .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Allopregnanolone | Hydroxyl group at position 3α | Lacks acetoxy group; primarily acts on GABA_A |
Progesterone | Different functional groups | Broader hormonal effects; not primarily neuroactive |
3beta-Hydroxy-5alpha-pregnan-20-one | Hydroxyl instead of acetoxy | Different activity profile; less potent GABA_A modulator |
5alpha-Pregnan-3beta-ol-20-one | Hydroxyl group at position 3β | Serves as a base molecule; lacks acetoxy modification |
This table highlights how the acetoxy modification in this compound enhances its reactivity and specificity in biological interactions compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuronal Growth Study : In vitro experiments demonstrated that exposure to this compound resulted in significant morphological changes in hippocampal neurons within 40 minutes, indicating rapid action on neuronal structures .
- GABA Modulation Study : Research has shown that this compound significantly increases chloride ion uptake in neuronal cultures, comparable to direct GABA application . This suggests a robust mechanism for enhancing inhibitory neurotransmission.
- Therapeutic Potential Assessment : Clinical studies are exploring its efficacy in treating mood disorders and anxiety-related conditions, leveraging its neuroactive properties similar to those found in established anxiolytics .
Properties
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHOQCXDABGYAL-POBGKJHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906-83-2 | |
Record name | NSC18318 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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